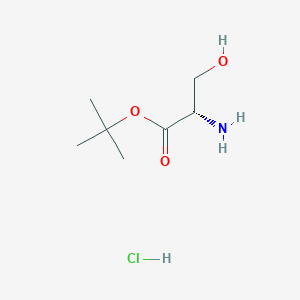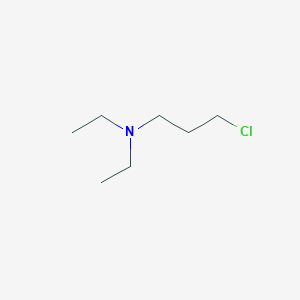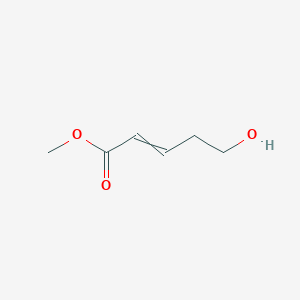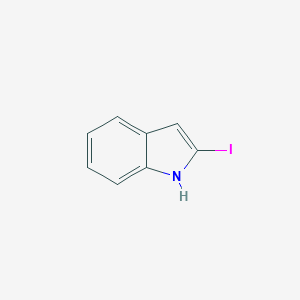
(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride
Descripción general
Descripción
(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H16ClNO3 and its molecular weight is 197.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
H-Ser-OtBu.HCl, also known as L-Serine tert-butyl ester hydrochloride or (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride, is a derivative of the amino acid serine . It is primarily used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein.
Mode of Action
The compound acts as a building block in the synthesis of peptides. It interacts with other amino acids or peptide fragments to form peptide bonds, thereby extending the peptide chain . The tert-butyl ester group in the compound serves as a protecting group, preventing unwanted side reactions during synthesis .
Biochemical Pathways
The biochemical pathways affected by H-Ser-OtBu.HCl are those involved in peptide synthesis. The compound contributes to the formation of peptide bonds, which are essential for the creation of proteins. These proteins can then participate in a variety of biological processes, depending on their specific structure and function .
Pharmacokinetics
The pharmacokinetics of H-Ser-OtBuIts properties relevant to bioavailability in these settings include its solubility and stability, which can affect its effectiveness in peptide synthesis .
Result of Action
The result of H-Ser-OtBu.HCl’s action is the successful synthesis of peptides. By acting as a building block in peptide chains and protecting against side reactions, it aids in the creation of peptides with the desired sequence and structure .
Action Environment
The action of H-Ser-OtBu.HCl is influenced by the conditions under which peptide synthesis is carried out. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of peptide bond formation and the overall yield of the synthesis . The compound is typically stored at room temperature and is stable under standard laboratory conditions .
Análisis Bioquímico
Biochemical Properties
The role of L-Serine tert-butyl ester hydrochloride in biochemical reactions is primarily as a building block in the synthesis of peptides . It interacts with other amino acids in the formation of peptide bonds, a process catalyzed by enzymes such as peptidyl transferase . The nature of these interactions involves the formation and breaking of covalent bonds during the peptide synthesis process .
Cellular Effects
The effects of L-Serine tert-butyl ester hydrochloride on cells are largely indirect, as it is used in the synthesis of peptides that can influence cell function . The peptides synthesized using this compound can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, L-Serine tert-butyl ester hydrochloride acts as a substrate in peptide synthesis . It participates in the formation of peptide bonds, a process that involves binding interactions with other amino acids and the enzyme peptidyl transferase . This can lead to changes in gene expression if the synthesized peptide is a transcription factor or involved in a signaling pathway that regulates gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Serine tert-butyl ester hydrochloride are primarily observed during the peptide synthesis process .
Dosage Effects in Animal Models
As L-Serine tert-butyl ester hydrochloride is primarily used in peptide synthesis, its dosage effects in animal models are not directly studied . The peptides synthesized using this compound can have varying effects at different dosages .
Metabolic Pathways
L-Serine tert-butyl ester hydrochloride is involved in the metabolic pathway of peptide synthesis . It interacts with other amino acids and enzymes such as peptidyl transferase in this process .
Transport and Distribution
As a small molecule, it is likely to diffuse freely across cell membranes .
Subcellular Localization
The subcellular localization of L-Serine tert-butyl ester hydrochloride is not well-defined . As a small molecule used in peptide synthesis, it is likely to be found wherever these processes occur, such as in the cytoplasm or on the rough endoplasmic reticulum .
Propiedades
IUPAC Name |
tert-butyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-7(2,3)11-6(10)5(8)4-9;/h5,9H,4,8H2,1-3H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDHOGYHZNNYHW-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551828 | |
| Record name | tert-Butyl L-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106402-41-9 | |
| Record name | tert-Butyl L-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-tert-butyl 2-amino-3-hydroxypropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[4-(2-Methylpropyl)phenyl]ethanol](/img/structure/B42467.png)
![[4-(2-Methylpropyl)phenyl]methanol](/img/structure/B42470.png)



